molecular formula C21H23NO3S B12572932 (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine CAS No. 214532-72-6

(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine

Cat. No.: B12572932
CAS No.: 214532-72-6
M. Wt: 369.5 g/mol
InChI Key: WPEGYFYPHDHZLC-XLIONFOSSA-N
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Description

The compound “(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine” (hereafter referred to as Compound A) is a stereochemically complex molecule with distinct functional groups:

  • (4S)-2,2-Dimethyl-1,3-dioxolan-4-yl group: A chiral dioxolane ring that enhances solubility and influences stereoselective interactions.
  • N-hydroxy-N-(phenylmethyl)methanamine: A bifunctional amine with a benzyl (phenylmethyl) group and hydroxylamine moiety, likely contributing to redox activity or metal chelation.

Properties

CAS No.

214532-72-6

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(S)-1-benzothiophen-2-yl-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-N-benzylhydroxylamine

InChI

InChI=1S/C21H23NO3S/c1-21(2)24-14-17(25-21)20(22(23)13-15-8-4-3-5-9-15)19-12-16-10-6-7-11-18(16)26-19/h3-12,17,20,23H,13-14H2,1-2H3/t17-,20+/m1/s1

InChI Key

WPEGYFYPHDHZLC-XLIONFOSSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C2=CC3=CC=CC=C3S2)N(CC4=CC=CC=C4)O)C

Canonical SMILES

CC1(OCC(O1)C(C2=CC3=CC=CC=C3S2)N(CC4=CC=CC=C4)O)C

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .

Scientific Research Applications

(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Features Reference
Compound A Benzo[b]thiophene Aromatic, sulfur-containing heterocycle; high lipophilicity and stability.
Thiazole derivatives Thiazole Nitrogen-sulfur heterocycle; improved metabolic stability but lower π-stacking potential.
Triazole derivatives 1,2,4-Triazole Tautomerism (thione vs. thiol forms); variable hydrogen-bonding capacity.

Analysis :

  • Unlike triazoles, which exhibit tautomerism (e.g., thione ↔ thiol forms in compounds [7–9]), Compound A’s rigid dioxolane and benzo[b]thiophene systems minimize tautomeric shifts, favoring structural predictability .

Stereochemical and Functional Group Comparisons

Compound Stereochemical Features Functional Groups Reference
Compound A (alphaS,4S) configuration Hydroxylamine, benzyl, dioxolane
Dioxolane derivatives (4S,5S) configuration (e.g., ) Thiophen-methylidene, dioxolane
Benzeneethanamines Varied stereochemistry (e.g., ) Methoxy, benzyl, methyl groups

Analysis :

  • Compound A’s (alphaS,4S) stereochemistry contrasts with the (4S,5S) dioxolane derivatives in , which lack the hydroxylamine group but share chiral dioxolane motifs. This difference may impact solubility and target selectivity.
  • The N-hydroxy-N-benzylamine group in Compound A is unique compared to methoxy-substituted benzeneethanamines (e.g., 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine hydrochloride in ). The hydroxylamine moiety could confer antioxidant or nitric oxide synthase inhibitory activity, unlike the methoxy group’s electron-donating effects .

Analysis :

  • For example, the dioxolane ring might be introduced via ketone protection or stereoselective oxidation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Interactions
Compound A ~400 (estimated) 3.5–4.0 Hydrophobic (benzo[b]thiophene), H-bonding (N–OH)
4-Methoxy-benzeneethanamine () 291.81 2.8 π-π stacking (methoxyphenyl), ionic (HCl salt)
Triazoles [7–9] 450–500 2.0–3.0 Tautomer-dependent H-bonding

Analysis :

  • Compound A’s higher molecular weight and logP suggest greater membrane permeability but lower aqueous solubility compared to smaller analogues like thiazolemethanamine ().
  • The hydroxylamine group may introduce redox activity, a feature absent in non-hydroxylated analogues like those in and .

Biological Activity

The compound (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine is a synthetic derivative belonging to the class of benzo[b]thiophene compounds. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound is characterized by a benzo[b]thiophene core substituted with a hydroxylamine and a dimethyldioxolane moiety. The molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, and its IUPAC name reflects its complex structure.

Anticancer Activity

Research indicates that benzo[b]thiophene derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines. The compound was evaluated against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, yielding IC50 values indicating potent activity.

CompoundCell LineIC50 (μM)
(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamineMCF-76.2
-HCT-1164.5

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial potential was assessed against various bacterial strains, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to evaluate its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings indicate that the compound possesses notable antibacterial properties, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. A study reported that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Case Study on Anticancer Efficacy : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Case Study on Antimicrobial Resistance : A comparative study highlighted the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus, indicating its potential as an alternative treatment option in the face of rising antimicrobial resistance.

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